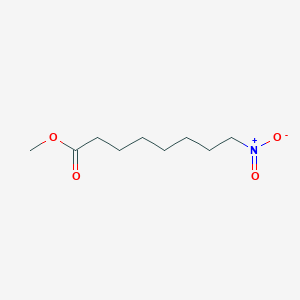
3-(4-iodophenyl)butyl propan-2-yl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Iodophenyl)butyl propan-2-yl carbonate is a chemical compound characterized by the presence of an iodophenyl group attached to a butyl chain, which is further linked to a propan-2-yl carbonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodophenyl)butyl propan-2-yl carbonate typically involves the reaction of 4-iodophenylbutanol with propan-2-yl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Iodophenyl)butyl propan-2-yl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The carbonate ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while hydrolysis can produce the corresponding alcohol and carbonic acid.
科学的研究の応用
3-(4-Iodophenyl)butyl propan-2-yl carbonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional attributes.
作用機序
The mechanism by which 3-(4-iodophenyl)butyl propan-2-yl carbonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The iodophenyl group can facilitate binding to specific sites, while the carbonate ester linkage may undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.
類似化合物との比較
Similar Compounds
4-Iodophenylbutanol: A precursor in the synthesis of 3-(4-iodophenyl)butyl propan-2-yl carbonate.
Propan-2-yl Chloroformate: Another precursor used in the synthesis.
Iodopropynyl Butylcarbamate: A related compound with similar structural features but different applications.
Uniqueness
This compound is unique due to its combination of an iodophenyl group and a carbonate ester linkage, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
特性
CAS番号 |
60075-83-4 |
|---|---|
分子式 |
C14H19IO3 |
分子量 |
362.20 g/mol |
IUPAC名 |
3-(4-iodophenyl)butyl propan-2-yl carbonate |
InChI |
InChI=1S/C14H19IO3/c1-10(2)18-14(16)17-9-8-11(3)12-4-6-13(15)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
InChIキー |
BWRLYESNWMEAGD-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)OCCC(C)C1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)

![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)




![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)

![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)


